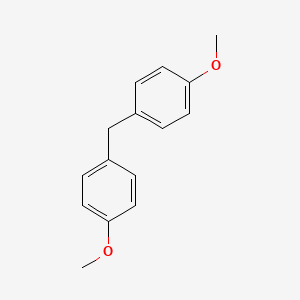
4,4'-Dimetoxidifenilmetano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethoxydiphenylmethane is a chemical compound with the molecular formula C15H16O2 . It is used in various chemical reactions and has properties that make it suitable for specific applications .
Synthesis Analysis
The synthesis of 4,4’-Dimethoxydiphenylmethane involves several steps. One method involves the use of 4-Methoxyaniline and 4-methoxyiodobenzene in the presence of DPPF and sodium tert-butoxide . Another method involves the use of aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethoxydiphenylmethane is crucial in determining its properties and reactivity . The flexibility of the molecule influences the polymer
Aplicaciones Científicas De Investigación
Preparación de Poliimidas Aromáticas
El 4,4'-Dimetoxidifenilmetano se utiliza en la síntesis de nuevas poliimidas solubles . Estas poliimidas se sintetizan a partir de diferentes monómeros de 4,4'-diaminodifenilmetano con diferentes sustituyentes alquilo . Las estructuras de las poliimidas sintetizadas se confirman mediante mediciones de espectroscopia de infrarrojo por transformada de Fourier (FTIR) y resonancia magnética nuclear (RMN) .
Propiedades Térmicas de las Poliimidas
Los tamaños y los números de sustituyentes alquilo en el this compound afectan las propiedades térmicas de las poliimidas . Estas poliimidas exhiben una excelente estabilidad térmica con una temperatura de descomposición (Td) superior a 500 °C .
Propiedades Dieléctricas de las Poliimidas
El this compound también influye en las constantes dieléctricas de las poliimidas . Las poliimidas tienen coeficientes de expansión térmica y constantes dieléctricas relativamente bajas .
Solubilidad de las Poliimidas
Las poliimidas sintetizadas a partir de this compound son solubles en varios solventes, como N-metil-2-pirrolidona (NMP), N,N-dimetilformamida (DMAc), N,N-dimetilformamida (DMF), tetrahidrofurano (THF), diclorometano (DCM) y cloroformo (CClH3) .
Preparación de 4,4'-Metilendifenildiisocianato
El this compound se utiliza como intermedio para la preparación de 4,4'-metilendifenildiisocianato .
Preparación de Espumas de Poliuretano
Este compuesto también se utiliza en la preparación de espumas de poliuretano .
Endurecedores en Resinas Epoxi y Adhesivos
El this compound se utiliza como endurecedor en resinas epoxi y adhesivos .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4,4'-Dimethoxydiphenylmethane can be achieved through a Friedel-Crafts alkylation reaction between 4-methoxybenzyl chloride and 4-methoxyphenylmagnesium bromide, followed by a reduction reaction using lithium aluminum hydride.", "Starting Materials": [ "4-methoxybenzyl chloride", "4-methoxyphenylmagnesium bromide", "lithium aluminum hydride", "anhydrous ether", "anhydrous tetrahydrofuran", "anhydrous diethyl ether", "anhydrous magnesium sulfate", "anhydrous sodium sulfate" ], "Reaction": [ "Step 1: Preparation of 4-methoxyphenylmagnesium bromide by reacting magnesium turnings with 4-methoxybromobenzene in anhydrous ether or tetrahydrofuran under nitrogen atmosphere.", "Step 2: Preparation of 4,4'-Dimethoxydiphenylmethane by reacting 4-methoxybenzyl chloride with 4-methoxyphenylmagnesium bromide in anhydrous diethyl ether under nitrogen atmosphere using aluminum chloride as a catalyst.", "Step 3: Reduction of the product obtained in step 2 using lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran under nitrogen atmosphere.", "Step 4: Purification of the final product by washing with anhydrous magnesium sulfate or anhydrous sodium sulfate and recrystallization from a suitable solvent." ] } | |
Número CAS |
726-18-1 |
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)
![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
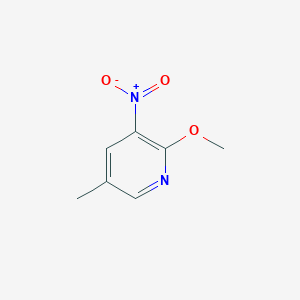
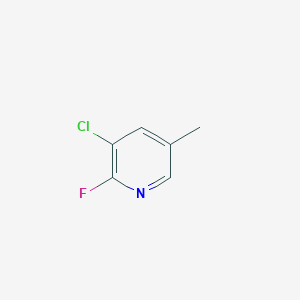
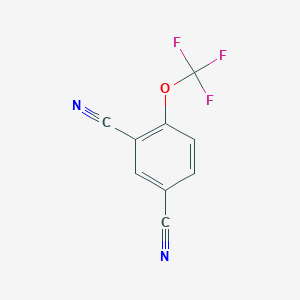
![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)
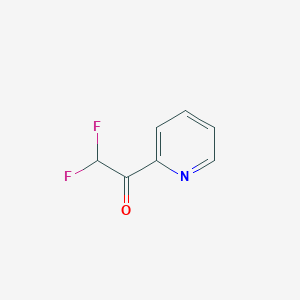
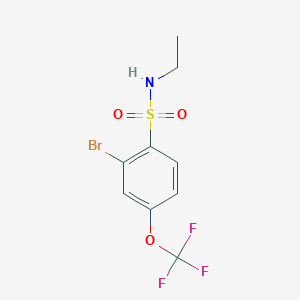
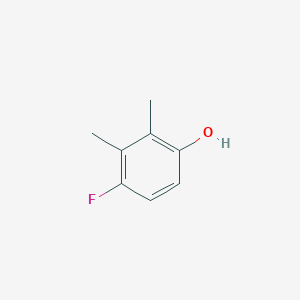
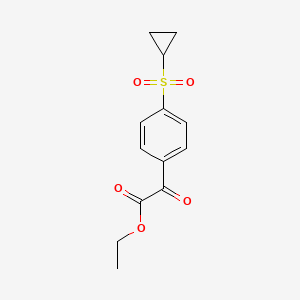
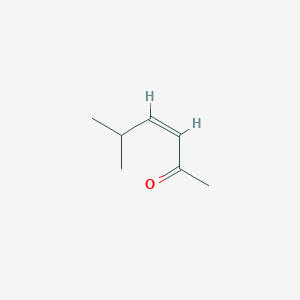
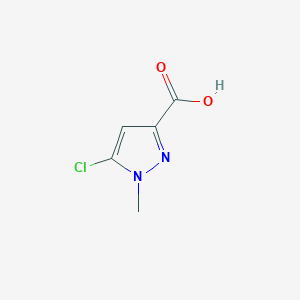
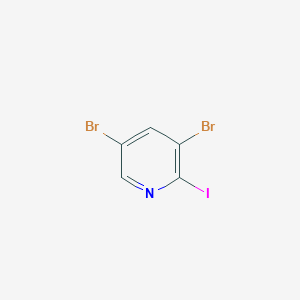
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)